molecular formula C15H16N2O4S2 B2447587 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905686-08-0

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No. B2447587
CAS RN: 905686-08-0
M. Wt: 352.42
InChI Key: GRPCADXLCRBHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” is a chemical compound. Thiophene and its substituted derivatives, such as this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves a protection/deprotection strategy. For instance, the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides involves nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require more specific information or computational analysis.


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 4,5-dichloro-N-(aryl/alkyl)thiophene-2-sulfonamides, involve nucleophilic displacement under mild basic conditions . More specific reactions involving “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require further investigation.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require further investigation.

Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions. Researchers have explored their use in mitigating inflammation-related diseases .

b. Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity. These compounds could contribute to the treatment of mental health disorders .

c. Anti-Arrhythmic Effects: Thiophenes may influence heart rhythm and have been investigated for their anti-arrhythmic properties .

d. Anti-Anxiety Potential: Some thiophene-based molecules exhibit anxiolytic effects, which could be relevant for anxiety-related disorders .

e. Antifungal Activity: Thiophenes have shown promise as antifungal agents, potentially aiding in the treatment of fungal infections .

f. Antioxidant Properties: Their antioxidant activity makes thiophenes valuable in combating oxidative stress and related diseases .

g. Estrogen Receptor Modulation: Researchers have explored thiophenes as estrogen receptor modulators, which could have implications in hormone-related conditions .

h. Anti-Cancer Potential: Certain thiophene derivatives exhibit anti-cancer properties. These compounds may play a role in cancer therapy .

Material Science Applications

Beyond medicine, thiophenes find applications in material science:

a. Metal Corrosion Inhibition: Thiophenes can act as inhibitors of metal corrosion, protecting metals from degradation .

b. Light-Emitting Diodes (LEDs): In material science, thiophenes are used in the fabrication of light-emitting diodes (LEDs). Their unique electronic properties contribute to efficient light emission .

Conclusion

The synthesis and exploration of novel thiophene derivatives continue to captivate medicinal chemists and material scientists alike. As we uncover more about their properties, these compounds may pave the way for innovative therapies and materials .

Mechanism of Action

While the specific mechanism of action for “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” is not provided in the search results, sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Safety and Hazards

The safety data sheet for a related compound, 4-methoxypropiophenone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The specific safety and hazards associated with “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” would require further investigation.

Future Directions

The future directions for research on “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide” and similar compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-6-4-12(5-7-13)17-10-11(9-14(17)18)16-23(19,20)15-3-2-8-22-15/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCADXLCRBHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.